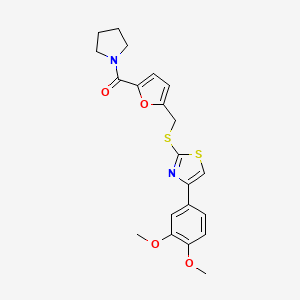
(5-(((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22N2O4S2 and its molecular weight is 430.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The exact target of (5-(((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(pyrrolidin-1-yl)methanoneThiazole derivatives have been found to bind with high affinity to multiple receptors , and indole derivatives have shown clinical and biological applications .
Mode of Action
Without specific information on This compound, it’s difficult to detail its mode of action. Generally, thiazole and indole derivatives interact with their targets causing changes that lead to their biological effects .
Biochemical Pathways
The specific biochemical pathways affected by This compoundThiazole and indole derivatives have been found to impact a variety of pathways, leading to diverse biological activities .
Result of Action
The molecular and cellular effects of This compoundThiazole and indole derivatives have been associated with a range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Activité Biologique
The compound (5-(((4-(3,4-Dimethoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone, often referred to as EVT-2575207, is a complex organic molecule that exhibits a variety of biological activities. Its structure incorporates multiple functional groups, including thiazole, furan, and pyrrolidine moieties, which contribute to its potential pharmacological effects.
The synthesis of EVT-2575207 typically involves multi-step organic reactions that require careful optimization for yield and purity. The compound's molecular formula is C18H20N2O3S, and it possesses significant chemical reactivity due to its diverse functional groups. The synthesis process generally includes:
- Formation of the Thiazole Ring : Utilizing thioamide derivatives.
- Furan Integration : Achieved through cyclization reactions.
- Pyrrolidine Attachment : Involves nucleophilic substitution reactions.
The molecular structure can be analyzed for its stereochemistry and functional group interactions, which are crucial for predicting its biological activity .
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of EVT-2575207. It has shown significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A-431 (human epidermoid carcinoma) | 1.98 ± 1.22 |
| U251 (human glioblastoma) | 23.30 ± 0.35 |
The presence of the thiazole and furan rings is essential for this activity, as they facilitate interactions with cellular targets involved in cancer proliferation .
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.
Anticonvulsant Activity
In addition to its anticancer and antimicrobial properties, EVT-2575207 has been evaluated for anticonvulsant activity. Preliminary data suggest that it may reduce seizure frequency in animal models, indicating potential therapeutic applications in epilepsy .
Case Studies
Several case studies have investigated the biological activities of thiazole derivatives similar to EVT-2575207:
- Thiazole-Pyrrolidine Derivatives : A study found that compounds with similar structural motifs exhibited significant cytotoxicity against human cancer cell lines.
- Mechanistic Studies : Research indicated that thiazole-containing compounds interact with Bcl-2 proteins, leading to apoptosis in cancer cells.
These findings underscore the importance of the thiazole moiety in enhancing biological activity .
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with EVT-2575207. Potential areas include:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced potency and selectivity.
- Clinical Trials : To evaluate therapeutic potential in humans.
Propriétés
IUPAC Name |
[5-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]furan-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-25-17-7-5-14(11-19(17)26-2)16-13-29-21(22-16)28-12-15-6-8-18(27-15)20(24)23-9-3-4-10-23/h5-8,11,13H,3-4,9-10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBZLPSRKVJRBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)SCC3=CC=C(O3)C(=O)N4CCCC4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














